molecular formula C13H14O3 B066083 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one CAS No. 186134-88-3

2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one

Cat. No.: B066083
CAS No.: 186134-88-3
M. Wt: 218.25 g/mol
InChI Key: YMUKXLHZVXPRCI-UHFFFAOYSA-N
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Description

2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is a heterocyclic compound featuring a six-membered dihydropyranone ring with an ethoxy group at position 2 and a phenyl substituent at position 6. The ethoxy group enhances lipophilicity, while the phenyl moiety may contribute to π-π interactions in biological systems or catalytic processes.

Properties

CAS No.

186134-88-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-ethoxy-6-phenyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C13H14O3/c1-2-15-13-9-11(14)8-12(16-13)10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3

InChI Key

YMUKXLHZVXPRCI-UHFFFAOYSA-N

SMILES

CCOC1CC(=O)C=C(O1)C2=CC=CC=C2

Canonical SMILES

CCOC1CC(=O)C=C(O1)C2=CC=CC=C2

Synonyms

4H-Pyran-4-one,2-ethoxy-2,3-dihydro-6-phenyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The table below compares 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one with key analogs, highlighting substituent effects, synthesis, and bioactivity:

Compound Name Substituents (Position) Synthesis Method Bioactivity/Application Key References
This compound Ethoxy (C2), Phenyl (C6) Likely via hetero-Diels–Alder or Lewis acid-catalyzed addition (inferred) Unknown (predicted: antimicrobial, catalytic utility)
3,5-Dihydroxy-6-methyl-2,3-dihydropyran-4-one (DDMP) Hydroxy (C3, C5), Methyl (C6) Maillard reaction byproducts Antioxidant, anti-inflammatory
Cyclocurcumin Phenyl (C6), Ethenyl (C2) Rhodium-catalyzed conjugate addition Antibiotic resistance modulation
5-Hexyl-6-hydroxy-2-undecyl-2,3-dihydropyran-4-one Hydroxy (C6), Long alkyl chains (C2, C5) Not specified Potential surfactant or lipid-like properties
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one Hydroxy (C4-phenyl), Methyl (C6) Not specified Safety data available (GHS-compliant)

Key Structural Insights

  • Position 2: Ethoxy groups (vs.
  • Position 6 : Phenyl groups (vs. methyl or hydroxy) introduce aromaticity, which may enhance UV absorption (relevant for analytical detection) or π-stacking in drug design .

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